molecular formula C23H26ClN3 B12733747 4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride CAS No. 84215-49-6

4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride

Cat. No.: B12733747
CAS No.: 84215-49-6
M. Wt: 379.9 g/mol
InChI Key: WWKGVZASJYXZKN-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₃H₂₅N₃·HCl (molecular weight: 379.9256 g/mol), is a hydrochloride salt featuring a conjugated cyclohexadienylidene core linked to two N,N-dimethylaniline groups via a methylene bridge . Its CAS registry number is 84215-49-6, and key physicochemical properties include:

  • Melting point: 299.9°C
  • Boiling point: 572.3°C at 760 mmHg
  • Vapor pressure: 2.11 × 10⁻¹³ mmHg at 25°C .

Its synthesis typically involves condensation reactions between benzophenone derivatives and N,N-dimethylaniline, facilitated by reagents like PCl₃ or phosgene .

Properties

CAS No.

84215-49-6

Molecular Formula

C23H26ClN3

Molecular Weight

379.9 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C23H25N3.ClH/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4;/h5-16,24H,1-4H3;1H

InChI Key

WWKGVZASJYXZKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium dithionite.

    Substitution: Nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of simpler aromatic compounds, while reduction can yield various reduced forms of the original compound .

Scientific Research Applications

4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. In biological applications, it binds to bacterial cell walls, disrupting their integrity and leading to cell death. The molecular targets include various enzymes and structural proteins within the cells .

Comparison with Similar Compounds

Comparison :

  • The absence of a hydrochloride salt and the presence of a hydrazide group reduce its thermal stability compared to the target compound.
2.2. 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
  • Structure: Features a nitro group and a hydroxyaniline substituent on a cyclohexadienone backbone .
  • Key Properties: Electron-withdrawing nitro group alters electronic properties, leading to red-shifted absorption spectra compared to dimethylamino electron donors .

Comparison :

  • The nitro group increases reactivity toward nucleophilic attack, making this compound less stable under basic conditions than the hydrochloride-stabilized target compound.
  • Potential applications diverge: nitro-containing compounds are often used in explosives or redox-active materials, whereas the target compound’s dimethylamino groups favor dye chemistry .
2.3. Bis-Chlorobenzene Pesticides (e.g., Dilan, Prolan)
  • Structure : Bis-chlorophenyl groups linked via nitroalkylidene or dichloroethenylidene bridges .
  • Key Properties: High hydrophobicity due to chlorine substituents. Applications: Historically used as insecticides (now restricted due to environmental persistence) .

Comparison :

  • The target compound’s dimethylamino groups enhance solubility in polar solvents, unlike the hydrophobic chlorobenzenes.
  • Functional group differences dictate distinct applications: agrochemicals vs. dyes or electronic materials .

Physicochemical and Functional Comparisons

Property Target Compound N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide Nitrocyclohexadienone Derivative Bis-Chlorobenzene Pesticides
Melting Point (°C) 299.9 194.7–196.6 Not reported 80–120 (varies by compound)
Key Functional Groups Dimethylamino, imino Hydrazide, benzylidene Nitro, hydroxyaniline Chlorophenyl, nitroalkylidene
Solubility Moderate in polar solvents Soluble in methanol Likely low Highly hydrophobic
Applications Dyes, charge-transfer materials Coordination chemistry Redox-active materials Historical insecticides

Biological Activity

4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride, commonly referred to as Pararosaniline hydrochloride , is a synthetic organic compound with significant implications in biological research and applications. This compound is primarily recognized for its role as a histological dye and a fluorochrome, making it valuable in various staining techniques in microbiology and pathology.

  • Molecular Formula : C19H18ClN3
  • Molecular Weight : 323.82 g/mol
  • CAS Number : 569-61-9
  • Purity : >95% .

Histological Applications

Pararosaniline hydrochloride is extensively used in histology as a staining agent. It plays a crucial role in:

  • Gram Staining : This method is fundamental for the classification of bacteria into Gram-positive and Gram-negative categories based on the properties of their cell walls. Pararosaniline serves as a primary stain that binds to bacterial cells, allowing for visualization under a microscope .
  • Amyloid Detection : The compound is also employed in demonstrating amyloid deposits in tissues, which are associated with various diseases including Alzheimer's disease. Its ability to bind to amyloid fibrils makes it an effective tool for pathologists .

Fluorochrome Properties

As a fluorochrome, Pararosaniline exhibits fluorescence properties that enable it to be used in various imaging techniques. This characteristic allows researchers to visualize and quantify biological samples with high specificity and sensitivity.

Study 1: Efficacy in Bacterial Staining

A comparative study evaluated the effectiveness of Pararosaniline in Gram staining versus traditional methods. The results indicated that Pararosaniline provided clearer differentiation between bacterial types, enhancing diagnostic accuracy in clinical microbiology settings .

Study 2: Application in Pathological Research

In a study focused on neurodegenerative diseases, Pararosaniline was utilized to stain brain tissue sections for the presence of amyloid plaques. The findings demonstrated its effectiveness in highlighting pathological changes associated with Alzheimer's disease, thus supporting its use as a diagnostic tool .

Safety and Regulatory Information

While Pararosaniline hydrochloride is valuable for research, it is essential to note that it has been classified as potentially carcinogenic under certain conditions according to California's Proposition 65 guidelines . Proper safety protocols should be followed when handling this compound.

Q & A

Basic: What are the optimal synthetic routes for 4,4'-((4-Iminocycloclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Pathways : Begin with condensation reactions between N,N-dimethylaniline derivatives and cyclohexadienone intermediates under acidic conditions. The formation of the iminoquinoid structure requires precise stoichiometric control to avoid over-protonation or side reactions .
  • Optimization via DoE : Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like temperature (50–100°C), pH (3–6), and solvent polarity (e.g., ethanol vs. acetonitrile) while monitoring yield via HPLC. Statistical tools like response surface methodology (RSM) can identify optimal conditions .

Basic: How can researchers ensure the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use reversed-phase columns (e.g., Chromolith® or Purospher® STAR) with UV detection at λ = 254 nm to assess purity. Mobile phases may include acetonitrile/water with 0.1% trifluoroacetic acid .
    • NMR : Confirm the presence of the iminoquinoid moiety via ¹H-NMR (δ = 6.5–7.5 ppm for aromatic protons) and ¹³C-NMR for carbonyl/imine carbons .
  • Handling : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
    • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
  • Ecotoxicology : Limited data exist, but treat as a potential environmental hazard. Avoid aqueous discharge; use chemical waste protocols .

Advanced: How can computational methods elucidate the electronic structure and reaction mechanisms of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) at the B3LYP/6-31G* level to model the iminoquinoid π-system and predict redox behavior.
    • Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .
  • Reaction Path Search : Apply automated reaction path algorithms (e.g., GRRM or AFIR) to explore intermediates in acid-catalyzed condensation pathways .

Advanced: What experimental design strategies can accelerate the discovery of novel derivatives with enhanced photochemical properties?

Methodological Answer:

  • High-Throughput Screening : Use combinatorial libraries to test substituent effects on the benzene rings. Prioritize electron-donating groups (e.g., –OCH₃) to modulate HOMO-LUMO gaps .
  • Feedback Loops : Integrate experimental data (e.g., fluorescence quantum yields) with machine learning models to predict structure-property relationships .

Advanced: How can advanced spectroscopic techniques resolve contradictions in reported tautomeric equilibria of the iminoquinoid core?

Methodological Answer:

  • In Situ Spectroscopy :
    • Raman Microscopy : Track tautomerization in real time by monitoring C=N and C–C vibrational modes under varying pH .
    • Variable-Temperature NMR : Analyze line broadening/shifts to identify dynamic equilibria between keto-enol forms .

Advanced: What methodologies are recommended for studying its potential as a photosensitizer in TiO₂-based photocatalysis?

Methodological Answer:

  • Photochemical Assays :
    • Immobilize the compound on TiO₂ nanoparticles and measure reactive oxygen species (ROS) generation under UV/visible light using electron paramagnetic resonance (EPR) with spin traps like DMPO .
    • Compare degradation rates of model pollutants (e.g., methylene blue) to benchmark against existing sensitizers .

Advanced: How can reactor design principles improve scalability for gram-scale synthesis while maintaining reproducibility?

Methodological Answer:

  • Continuous Flow Systems : Utilize microreactors to enhance heat/mass transfer and reduce batch-to-batch variability. Parameters to optimize include residence time (10–30 min) and flow rate (0.5–2 mL/min) .
  • Process Control : Implement inline PAT (process analytical technology) tools like FTIR or UV probes for real-time monitoring of intermediate formation .

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